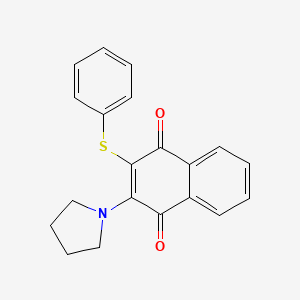
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of naphthoquinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of 1,4-Naphthoquinone: This can be achieved through the oxidation of naphthalene using reagents like chromium trioxide (CrO₃) in acetic acid.
Introduction of the Phenylthio Group: This step might involve the reaction of 1,4-naphthoquinone with a thiophenol derivative under basic conditions.
Addition of the Pyrrolidinyl Group: The final step could involve the nucleophilic substitution of the intermediate with pyrrolidine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The phenylthio and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more oxidized quinone derivatives, while reduction could produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinone structure which is known to interact with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- involves its interaction with biological molecules. The quinone structure can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is often exploited in anticancer and antimicrobial applications. The phenylthio and pyrrolidinyl groups may enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Phenylthio-1,4-naphthoquinone: Similar structure but without the pyrrolidinyl group.
3-Pyrrolidinyl-1,4-naphthoquinone: Similar structure but without the phenylthio group.
Uniqueness
1,4-Naphthalenedione, 2-(phenylthio)-3-(1-pyrrolidinyl)- is unique due to the presence of both phenylthio and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
500755-47-5 |
|---|---|
Fórmula molecular |
C20H17NO2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-phenylsulfanyl-3-pyrrolidin-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H17NO2S/c22-18-15-10-4-5-11-16(15)19(23)20(17(18)21-12-6-7-13-21)24-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 |
Clave InChI |
JGUHCGZNGPYCHW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


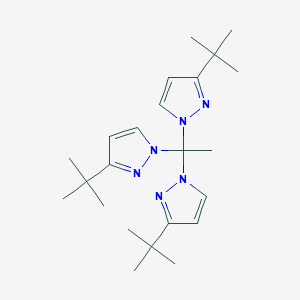

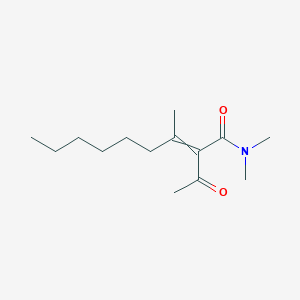
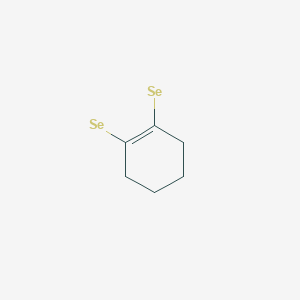
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)
![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
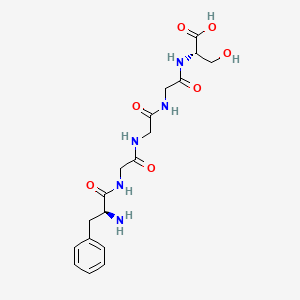
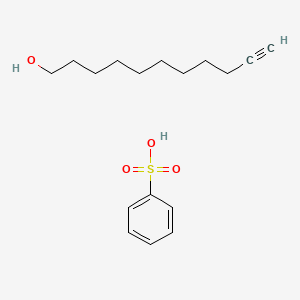
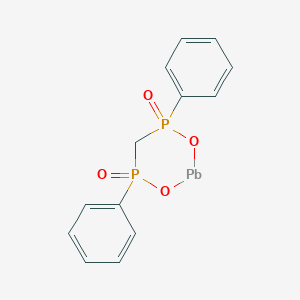
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)

